molecular formula C12H13ClN6O2 B2744080 N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 610756-81-5

N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2744080
CAS No.: 610756-81-5
M. Wt: 308.73
InChI Key: XQQZFOLGPKGQRT-UHFFFAOYSA-N
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Description

Chemical Name: N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
Molecular Formula: C₁₂H₁₃ClN₆O₂
Molar Mass: 308.72 g/mol
CAS Registry Number: 610756-81-5
Key Properties:

  • Density: 1.515 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 576.0 ± 60.0 °C (predicted)
  • pKa: 2.31 ± 0.50 (predicted) .

This pyrimidine derivative features a 3-chloro-4-methylphenyl substituent at the N2 position and a methyl group at the N4 position, with a nitro group at the C5 position of the pyrimidine core. The nitro group contributes to electron-withdrawing effects, which may modulate acidity and reactivity .

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O2/c1-6-3-4-7(5-8(6)13)16-12-17-10(14)9(19(20)21)11(15-2)18-12/h3-5H,1-2H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZFOLGPKGQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of pyrimidine derivatives, followed by the introduction of the chloro and methyl groups through electrophilic aromatic substitution reactions. The final step often involves the amination of the pyrimidine ring to introduce the triamine functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to explore new reaction pathways and develop novel compounds with tailored properties.

Synthetic Routes

The synthesis of N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves several key steps:

  • Nitration of Pyrimidine Derivatives : Introduction of the nitro group.
  • Electrophilic Aromatic Substitution : Incorporation of chloro and methyl groups.
  • Amination : Final step to introduce the triamine functionality.

Pharmaceutical Development

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of biological activity and selectivity. It has been noted that the compound may act as a lead compound in drug development targeting various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents.

Antiviral Properties

Emerging research indicates that this compound may possess antiviral properties. Studies have shown that it can inhibit viral replication in specific models, warranting further investigation into its mechanism and efficacy against viral pathogens.

Material Science

In industrial applications, this compound can be utilized in the development of new materials with enhanced stability or reactivity. Its chemical properties make it suitable for formulating advanced materials in various sectors .

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring provides a scaffold that can interact with various biological macromolecules.

Comparison with Similar Compounds

Structural and Physical Property Comparison

The following table compares the target compound with structurally analogous pyrimidine derivatives:

Compound Name Molecular Formula Substituents (N2/N4) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target : N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine C₁₂H₁₃ClN₆O₂ 3-chloro-4-methylphenyl / methyl 308.72 1.515 ± 0.06 576.0 ± 60.0 2.31
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine C₁₁H₁₁ClN₆O₂ 3-chlorophenyl / methyl 294.70 - - -
N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine C₁₀H₁₂N₆O₃ furan-2-ylmethyl / methyl 264.25 - - -
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine C₉H₁₆N₆O₃ 3-methoxypropyl / methyl 256.26 - - -
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitro-pyrimidine-2,4,6-triamine C₁₇H₁₅FN₆O₃ 3-fluorophenyl / 4-methoxyphenyl 370.34 - - -

Key Observations :

Substituent Effects :

  • The 3-chloro-4-methylphenyl group in the target compound increases molar mass and lipophilicity compared to simpler substituents like 3-chlorophenyl (294.70 g/mol) or furan-2-ylmethyl (264.25 g/mol).
  • Electron-withdrawing groups (e.g., nitro, chloro) lower pKa values, enhancing acidity, whereas electron-donating groups (e.g., methoxy in ) may counteract this effect.

Nitro groups universally contribute to high reactivity and polarity, influencing solubility and metabolic stability .

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C11H11ClN6O2
  • Molecular Weight: 294.70 g/mol
  • CAS Number: 587009-68-5

The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:

  • Nitration of Pyrimidine Derivatives: Introduction of the nitro group.
  • Electrophilic Aromatic Substitution: Introduction of the chloro and methyl groups.
  • Amination: Final step to introduce the triamine functionality.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Redox Activity: The nitro group can participate in redox reactions, influencing the compound's biological effects.
  • Binding Affinity Modulation: The chloro and methyl groups can affect the compound's affinity for biological receptors and enzymes.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study found that similar nitropyrimidine compounds demonstrated potent effects against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound for developing new antitubercular agents .

Anticancer Activity

Preliminary studies have shown that compounds with similar structures possess anticancer properties. For instance, some derivatives have been tested against various tumor cell lines, demonstrating moderate to high cytotoxicity. The structural modifications around the nitro and chloro groups appear to play a crucial role in enhancing their anticancer efficacy .

Case Studies

  • Antitubercular Activity:
    • A derivative similar to N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine was tested against M. tuberculosis with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an MIC of 4 μg/mL against both sensitive and resistant strains .
  • Cytotoxicity Assays:
    • In vitro assays on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against M. tuberculosis: 4 μg/mL
AnticancerModerate to high cytotoxicity
Anti-inflammatoryEnzyme inhibition potential

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Amine CouplingDMF, 80–100°C, 24–48 hr39–87%
MethylationMethyl iodide, K₂CO₃, DMF~60% (estimated)General method

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the nitro group at C5 deshields adjacent protons, while methyl groups exhibit distinct singlet peaks .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+1]+^+ peak) .
  • HPLC : Ensure ≥95% purity using reverse-phase columns (e.g., C18) with UV detection .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron or laboratory X-ray sources. SHELX programs (e.g., SHELXL) are recommended for refinement due to their robustness with small molecules .
  • Key Metrics : Analyze dihedral angles between the pyrimidine ring and substituents (e.g., 3-chloro-4-methylphenyl group). For example, deviations >10° indicate steric hindrance .
  • Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H⋯N) that stabilize the conformation .

Q. Table 2: Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
Dihedral Angle (Pyrimidine-Phenyl)12.8°
Hydrogen BondsN4–H4⋯N5 (2.1 Å)

Advanced: How can computational methods predict physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or water using tools like GROMACS.
  • QSPR Models : Apply Crippen or Joback methods to estimate logP (hydrophobicity) and boiling points .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test against microbial strains (e.g., Plasmodium falciparum for antimalarial activity) using protocols similar to triazine derivatives .
  • Dose-Response Analysis : Determine IC₅₀ values in enzyme inhibition assays (e.g., kinase targets).
  • Selectivity Index (SI) : Compare cytotoxicity in mammalian cells (e.g., VERO cells) to assess therapeutic potential .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and X-ray data .
  • Error Analysis : Calculate R-factors in crystallography (target <5%) and assess signal-to-noise ratios in NMR .
  • Theoretical Frameworks : Reconcile discrepancies using molecular orbital theory or steric/electronic effect models .

Basic: What purification methods optimize yield and purity for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of AcOEt/hexane (e.g., 7:3) for polar nitro-containing compounds .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Modulation : Replace the nitro group with electron-withdrawing groups (e.g., cyano) to alter reactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 3-chloro-4-methylphenyl) using docking simulations.

Advanced: What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:

  • Intermolecular Interactions : Weak C–H⋯O bonds stabilize chains along the c-axis, as seen in related pyrimidines .
  • Thermal Stability : Correlate melting points (hypothetical ~200°C) with packing density .

Basic: How can researchers determine solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility Tests : Use a shake-flask method in buffers (pH 1–12) or organic solvents .
  • Stability Studies : Monitor degradation via HPLC under UV light or elevated temperatures .

Q. Table 3: Physical Properties (Estimated)

PropertyValueReference
Density1.63 g/cm³
Boiling Point564.3°C
logP3.98

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